![molecular formula C7H16F3NOSi B14312143 2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine CAS No. 110038-32-9](/img/structure/B14312143.png)
2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl and trimethylsilyl groups, which contribute to its reactivity and stability. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine typically involves the reaction of trifluoroacetic acid derivatives with dimethylamine and trimethylsilyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use in drug development and as a precursor for bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyl group can act as a protective moiety, preventing unwanted side reactions and increasing the compound’s stability. These interactions can modulate biochemical pathways and influence the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine include:
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Shares similar functional groups but differs in the structure of the amine moiety.
N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine: Contains additional fluorine atoms and a different structural arrangement.
Difluoro(trimethylsilyl)acetonitrile: Features a cyanide group instead of an amine group. The uniqueness of this compound lies in its specific combination of trifluoromethyl and trimethylsilyl groups, which confer distinct reactivity and stability properties
Eigenschaften
110038-32-9 | |
Molekularformel |
C7H16F3NOSi |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N,N-dimethyl-1-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C7H16F3NOSi/c1-11(2)6(7(8,9)10)12-13(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
AATQAAUSVMRPGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C(F)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.